1-(Ethoxymethyl)aziridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(ethoxymethyl)aziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-6-3-4-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVVFCCWJGPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166625 | |
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-49-3 | |
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethoxymethyl Aziridine and Analogous N Alkoxymethylaziridines
General Strategies for Aziridine (B145994) Ring Formation
The construction of the aziridine ring can be achieved through several established methods, primarily involving intramolecular cyclization or addition reactions. wikipedia.org
One of the oldest and most fundamental methods is the Wenker synthesis , which involves the cyclization of β-amino alcohols. wikipedia.orgorganic-chemistry.org In this process, the amino alcohol is first converted to a sulfate (B86663) ester, which then undergoes base-induced elimination of the sulfate group to form the aziridine ring. wikipedia.org A related approach involves the intramolecular nucleophilic substitution of haloamines, where the amine functionality displaces an adjacent halide. wikipedia.org This reaction is conceptually similar to the formation of epoxides from halohydrins. wikipedia.org
Another major strategy is the addition of nitrenes to alkenes . wikipedia.org Nitrenes, which are neutral, electron-deficient nitrogen species, can add across a carbon-carbon double bond to directly form the aziridine ring. A variety of nitrene precursors and catalysts have been developed to facilitate this transformation. chemrxiv.org
The Gabriel-Cromwell reaction provides a pathway to N-substituted aziridine-2-carboxylates through the reaction of α,β-dihalopropionates with amines. nih.gov Additionally, the De Kimpe aziridine synthesis utilizes the reaction of α-chloroimines with nucleophiles like Grignard reagents to produce aziridines. wikipedia.org
Modern synthetic efforts have also focused on the development of catalytic and stereoselective methods for aziridination. These include the use of chiral catalysts to control the stereochemistry of the resulting aziridine, which is crucial for the synthesis of biologically active molecules. illinois.edu
Targeted Synthesis of N-Alkoxymethylaziridines
The synthesis of N-alkoxymethylaziridines, including the specific compound 1-(ethoxymethyl)aziridine, can be accomplished through direct N-alkylation of a pre-formed aziridine ring or by modifying other aziridine derivatives.
These methods involve the formation of the N-C bond between the aziridine nitrogen and the alkoxymethyl group.
A straightforward method for the synthesis of this compound involves the direct N-alkylation of aziridine with an ethoxymethyl halide, such as ethoxymethyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.ai The nitrogen atom of the aziridine acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethyl halide.
General Reaction Scheme:
This approach is analogous to the N-alkylation of other amines and provides a direct route to the desired product. The choice of base and solvent can be critical to optimize the reaction yield and minimize side reactions.
An alternative N-alkylation strategy involves a condensation reaction between aziridine, formaldehyde (B43269), and an alcohol. This method avoids the use of potentially hazardous alkoxymethyl halides. In this one-pot process, formaldehyde reacts with the alcohol to form a hemiacetal, which is then activated, often under acidic conditions, to generate an electrophilic species that reacts with the aziridine nitrogen.
Illustrative Reaction Pathway:
Hemiacetal Formation: Formaldehyde + Ethanol ⇌ Ethoxy-methanol
N-Alkoxymethylation: Aziridine + Ethoxy-methanol → this compound + Water
This method offers a more atom-economical and potentially greener route to N-alkoxymethylaziridines.
In some cases, it may be more convenient to synthesize a different aziridine derivative first and then convert it to the desired N-alkoxymethylaziridine.
This strategy involves a two-step process where a 2-(halomethyl)aziridine is first synthesized, followed by a nucleophilic substitution reaction to introduce the ethoxymethyl group. While the search results did not provide a direct example of this specific transformation to yield this compound, the principle of nucleophilic substitution on aziridine derivatives is well-established. For instance, the ring-opening of aziridines with various nucleophiles is a common transformation. researchgate.net However, in this proposed synthetic route, the substitution would occur at the exocyclic carbon of the 2-(halomethyl) group, rather than on the aziridine ring itself.
Hypothetical Synthetic Steps:
Synthesis of 2-(chloromethyl)aziridine: This could potentially be achieved through various methods for aziridine ring formation starting from appropriate precursors.
Nucleophilic Substitution: 2-(Chloromethyl)aziridine + Sodium Ethoxide → this compound + Sodium Chloride
This pathway's feasibility would depend on the relative reactivity of the exocyclic halide versus the susceptibility of the aziridine ring to undergo ring-opening under the reaction conditions.
Aziridination of Olefins for Substituted Aziridines
The direct aziridination of olefins represents a powerful and atom-economical approach to construct the aziridine ring. This transformation can be achieved through both catalytic and metal-free methods, providing access to a wide array of substituted aziridines.
Catalytic Aziridination (e.g., Metal-catalyzed, Organocatalytic)
Transition metal catalysis is a cornerstone in the synthesis of aziridines from olefins, often involving the transfer of a nitrene moiety to the double bond. Rhodium(II) catalysts, in particular, have demonstrated significant efficacy. For instance, the dirhodium(II) carboxylate complex, Rh2(esp)2 (esp = α,α,α′,α′-tetramethyl-1,3-benzenedipropionate), has been successfully employed in the direct and stereospecific aziridination of unactivated olefins. nih.gov While this method has been extensively developed for N-H and N-alkyl aziridines using hydroxylamine-O-sulfonic acids as the nitrogen source, its adaptation for N-alkoxymethylaziridines remains an area of ongoing research. nih.govnih.govnih.gov The proposed mechanism involves the formation of a rhodium-nitrenoid intermediate that then reacts with the olefin. nih.gov
Iron(II)-catalyzed intermolecular aziridination of alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources has also been reported, offering a more sustainable approach. organic-chemistry.org This method has shown broad applicability to both styrenes and aliphatic alkenes. organic-chemistry.org
Organocatalytic approaches have also emerged as a viable alternative. For example, chiral quaternary ammonium (B1175870) salts have been used to catalyze the diastereoselective aziridination of electron-deficient olefins that possess a chiral auxiliary with N-chloro-N-sodiocarbamates. nih.gov The success of this method relies on the "matching" stereochemical combination of the chiral auxiliary and the catalyst. nih.gov
Table 1: Catalytic Aziridination Methods
| Catalyst/Method | Olefin Type | Nitrogen Source | Key Features |
| Rh2(esp)2 | Unactivated Olefins | Hydroxylamine-O-sulfonic acids | Stereospecific, high yields for N-H and N-alkyl aziridines. nih.govnih.govnih.gov |
| Iron(II) complexes | Styrenes, Aliphatic Alkenes | Hydroxylamine derivatives | Sustainable, good yields. organic-chemistry.org |
| Chiral Quaternary Ammonium Salts | Electron-deficient olefins with chiral auxiliaries | N-chloro-N-sodiocarbamates | Diastereoselective, requires matching stereochemistry. nih.gov |
Metal-Free Aziridination Methodologies
The development of metal-free aziridination reactions is driven by the desire to avoid residual metal contamination in the final products, which is particularly crucial in pharmaceutical applications. One prominent strategy involves the use of hypervalent iodine reagents. For instance, the reaction of olefins with N-aminopyridinium salts in the presence of iodosylbenzene can generate highly electrophilic N-pyridinium iminoiodinane intermediates that readily undergo aziridination with unactivated olefins. nih.gov This method has been successfully applied to complex molecules, including derivatives of pharmaceuticals and natural products. nih.gov
Photo-induced methods offer another avenue for metal-free aziridination. Visible-light irradiation of N-sulfonyliminoiodinanes enables the formation of aziridines from various alkenes, proceeding through a stepwise radical mechanism. mdpi.com More recently, the use of azoxy-triazenes as nitrogen atom sources under visible light has been shown to effectively produce phthalimido-protected aziridines from both activated and unactivated olefins without the need for external oxidants or photocatalysts. nih.gov
Asymmetric Synthesis of Chiral N-Alkoxymethylaziridines
The synthesis of enantiomerically pure aziridines is of paramount importance, as the stereochemistry of these building blocks dictates the stereochemistry of the resulting more complex molecules. Several strategies have been developed for the asymmetric synthesis of chiral N-alkoxymethylaziridines.
Chiral Pool Approaches
The "chiral pool" strategy utilizes readily available, enantiomerically pure natural products as starting materials. Natural amino acids and their derivatives, such as amino alcohols, are prime candidates for this approach. The synthesis of chiral N-tosyl aziridines from 2-amino alcohols derived from natural amino acids is a well-established method. mdpi.com This typically involves a one-pot procedure of tosylation and subsequent in situ cyclization. mdpi.com For example, enantiomerically pure β-amino alcohols can be converted to chiral aziridines via an internal Mitsunobu reaction. nih.gov The resulting aziridines can then potentially be N-functionalized to introduce the desired alkoxymethyl group. Serine, with its hydroxymethyl side chain, is another valuable chiral pool starting material that can be elaborated into chiral aziridine derivatives. mdpi.com
Diastereoselective Synthetic Routes
Diastereoselective synthesis often relies on the use of chiral auxiliaries attached to the substrate to control the stereochemical outcome of a reaction. Pseudoephedrine is a practical chiral auxiliary that can be N-acylated and then subjected to highly diastereoselective alkylations. rsc.org The resulting α-substituted products can be converted to a variety of enantiomerically enriched compounds. rsc.org Similarly, oxazolidinones, such as the Evans auxiliary, are widely used for diastereoselective alkylations. researchgate.net The chiral auxiliary directs the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired chiral product. researchgate.net While these methods are powerful for creating stereocenters, their direct application to the synthesis of N-alkoxymethylaziridines by aziridination would depend on the compatibility of the chiral auxiliary with the reaction conditions.
Enantioselective Methodologies
Enantioselective methodologies employ chiral catalysts to induce asymmetry in the product. While specific examples for N-alkoxymethylaziridines are not extensively documented, the principles of enantioselective aziridination are well-established for other N-substituted aziridines. For instance, cobalt(II) complexes have been shown to be effective catalysts for the highly enantioselective aziridination of alkenes with fluoroaryl azides. nih.gov This metalloradical catalysis operates at room temperature and generates nitrogen gas as the only byproduct. nih.gov The adaptation of such catalytic systems to N-alkoxymethyl containing nitrene precursors could provide a direct route to chiral N-alkoxymethylaziridines.
Another approach involves the use of chiral N-aminating agents. The development of new chiral nosyloxycarbamates derived from camphor (B46023) has enabled diastereoselective aminations of olefins to form either allylic carbamates or aziridines.
Table 2: Asymmetric Synthesis Strategies for Chiral Aziridines
| Strategy | Approach | Key Features |
| Chiral Pool | Use of natural amino acids/alcohols (e.g., Serine) | Readily available enantiopure starting materials. mdpi.comnih.govmdpi.com |
| Diastereoselective Synthesis | Use of chiral auxiliaries (e.g., Pseudoephedrine, Oxazolidinones) | High diastereoselectivity in alkylation reactions. rsc.orgresearchgate.net |
| Enantioselective Methodologies | Use of chiral catalysts (e.g., Co(II) complexes) | Direct formation of enantiomerically enriched aziridines. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 Ethoxymethyl Aziridine
Ring-Opening Reactions of N-Alkoxymethylaziridines
N-Alkoxymethylaziridines, such as 1-(Ethoxymethyl)aziridine, belong to the class of "non-activated" aziridines. mdpi.com The nitrogen atom bears an electron-donating alkoxymethyl group, which renders the ring relatively inert to direct nucleophilic attack. mdpi.comnih.govnih.gov Consequently, these compounds must first be activated to facilitate ring-opening. This activation is typically achieved by converting the aziridine (B145994) nitrogen into a better leaving group, which makes the ring carbons sufficiently electrophilic to react with a wide array of nucleophiles. mdpi.comnih.gov The high ring strain of the three-membered ring, estimated to be around 25 kcal/mol, provides the thermodynamic driving force for these reactions.
Nucleophilic Ring Opening Mechanisms
The ring-opening of activated N-alkoxymethylaziridines generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This pathway involves the backside attack of a nucleophile on one of the aziridine ring carbons, leading to the simultaneous cleavage of a carbon-nitrogen bond. This mechanism has significant implications for both the regioselectivity and stereoselectivity of the reaction.
The regiochemical outcome of the nucleophilic attack is a critical aspect of aziridine chemistry and is dictated by a combination of steric, electronic, and thermodynamic factors. frontiersin.orgugent.be For a 2-substituted aziridinium (B1262131) ion, the nucleophile can attack either the less substituted C3 carbon (Path A) or the more substituted C2 carbon (Path B).
Kinetic vs. Thermodynamic Control : The attack at the less hindered C3 carbon is often favored under kinetic control, as it minimizes steric repulsion in the transition state. core.ac.uk Conversely, attack at the more substituted C2 carbon can be favored under thermodynamic control, particularly if the C2 substituent can stabilize the developing positive charge in a more SN1-like transition state. mdpi.comcore.ac.uk The reaction outcome can be influenced by the nature of the nucleophile, with some nucleophiles leading to kinetic products while others allow for equilibration to the more thermodynamically stable product. core.ac.uk
Stereoselectivity : Consistent with the SN2 mechanism, the ring-opening reaction is typically stereospecific. The nucleophile attacks the carbon atom from the face opposite to the carbon-nitrogen bond, resulting in an inversion of the stereochemical configuration at the center of attack. rsc.org This stereochemical fidelity is a highly valuable feature in asymmetric synthesis.
A diverse range of nucleophiles can be employed to open activated aziridine rings, leading to a variety of functionalized amine products. nih.gov The identity of the nucleophile not only determines the functional group introduced but can also influence the regioselectivity of the reaction.
Oxygen- and Nitrogen-centered Nucleophiles : Alcohols, water, and acetate are effective oxygen-centered nucleophiles. mdpi.comnih.gov Azide is a commonly used nitrogen-centered nucleophile that provides a pathway to vicinal diamines. mdpi.comnih.gov
Sulfur- and Carbon-centered Nucleophiles : Thiols and their conjugate bases can act as sulfur-centered nucleophiles. Carbon-centered nucleophiles, such as enolates and organometallic reagents, are also effective for forming carbon-carbon bonds. nih.gov
Halides : Halide ions (F⁻, Cl⁻, Br⁻, I⁻) are excellent nucleophiles for aziridinium ion ring-opening. Research has shown that the choice of halide can systematically alter the regioselectivity. Fluoride (B91410) attack is governed by kinetic control, favoring the less substituted position. In contrast, chloride, bromide, and iodide reactions proceed under thermodynamic control, leading to a preference for the more stable secondary halide product. core.ac.uk
The table below summarizes the regiochemical outcomes for the ring-opening of a generic 2-substituted N-alkylaziridinium ion with various nucleophiles, illustrating the general principles applicable to N-alkoxymethylaziridinium ions.
| Nucleophile (Nu⁻) | Predominant Attack Site | Control Type | Resulting Product Type |
| F⁻ | Less substituted carbon (C3) | Kinetic | Primary Halide |
| Cl⁻, Br⁻, I⁻ | More substituted carbon (C2) | Thermodynamic | Secondary Halide |
| RCOO⁻ (Acetate) | Varies with conditions | Mixed | β-Amino Ester |
| N₃⁻ (Azide) | Varies with conditions | Mixed | β-Azido Amine |
| R-OH (Alcohol) | Less substituted carbon (C3) | Kinetic | β-Alkoxy Amine |
Substituents on the aziridine ring carbons play a crucial role in directing the regioselectivity of the ring-opening reaction. frontiersin.org
Alkyl Substituents : Simple alkyl groups at the C2 position generally direct nucleophilic attack to the less-substituted C3 position due to steric hindrance, especially with bulky nucleophiles or under kinetically controlled conditions. core.ac.uk
Electron-Withdrawing/Conjugating Substituents : Substituents that can stabilize a partial positive charge, such as phenyl, vinyl, or carbonyl groups, strongly favor nucleophilic attack at the more substituted C2 position. mdpi.comnih.gov This is due to the electronic stabilization of an SN1-like transition state, where the C2-N bond is significantly weakened. For instance, the ring-opening of 2-(ethoxycarbonyl)aziridinium salts with halides occurs exclusively at the activated α-carbonyl carbon atom. core.ac.uk
Electrophilic Activation and Aziridinium Ion Formation
As non-activated heterocycles, N-alkoxymethylaziridines require activation by an electrophile to form a reactive intermediate. mdpi.commdpi.com This intermediate is a positively charged, quaternary ammonium (B1175870) species known as an aziridinium ion. wikipedia.org The formation of the aziridinium ion dramatically increases the ring strain and enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. wikipedia.org
Aziridinium ions are typically generated by the reaction of the nucleophilic aziridine nitrogen with a suitable electrophile. mdpi.com This is a general and widely used method for activating non-activated aziridines. mdpi.comrsc.org
Alkylating and Acylating Agents : Strong alkylating agents, such as methyl trifluoromethanesulfonate (MeOTf), readily react with the aziridine nitrogen to form stable N-alkylaziridinium ions. rsc.org Similarly, acylating agents like acid chlorides can generate N-acylaziridinium ions. mdpi.com For N-alkoxymethylaziridines, electrophiles such as methoxymethyl formate could be used for this purpose. mdpi.com The stability of the resulting aziridinium ion is crucial; it must be stable enough to persist in solution until an external nucleophile is introduced for the subsequent ring-opening step. nih.gov
The general process involves the coordination of the lone pair of electrons on the aziridine nitrogen to an electrophile (E⁺), forming the aziridinium salt intermediate, which is then intercepted by a nucleophile (Nu⁻).
Rearrangement Reactions of N-Alkoxymethylaziridines
The inherent ring strain of the aziridine moiety in N-alkoxymethylaziridines serves as a powerful driving force for various rearrangement reactions. These transformations typically proceed through the cleavage of the strained three-membered ring to generate an intermediate that subsequently rearranges to form a more thermodynamically stable structure, often a larger heterocyclic ring. researchgate.net Many of these reactions are analogous to the well-documented rearrangements of vinyloxiranes and vinylcyclopropanes.
While specific examples detailing the rearrangement of this compound are specialized, the principles can be understood from related N-substituted aziridines, particularly vinylaziridines. researchgate.netnih.gov Thermal or transition-metal-catalyzed conditions can induce these rearrangements. For instance, the thermal rearrangement of vinylaziridines can lead to the formation of pyrrolidine (B122466) derivatives through a pericyclic reaction mechanism. researchgate.net
A significant class of rearrangements involves the formation of azomethine ylides via the thermal or photochemical cleavage of the C-C bond of the aziridine ring. wikipedia.org These 1,3-dipolar intermediates can then undergo intramolecular cyclization or sigmatropic rearrangements to yield a variety of nitrogen-containing heterocycles. Another important pathway is the Neber rearrangement, where a ketoxime O-sulfonate is converted into an alpha-aminoketone, a reaction that proceeds through an azirine intermediate. wikipedia.org Although not a direct rearrangement of an N-alkoxymethylaziridine, it highlights the utility of strained three-membered nitrogen heterocycles in rearrangement chemistry.
The key feature of these reactions is the conversion of the high potential energy of the strained ring into chemical complexity, allowing for the stereocontrolled synthesis of valuable nitrogen-containing scaffolds from simple aziridine precursors. nih.gov
Cycloaddition Reactions Involving Aziridine Moieties
This compound and related N-substituted aziridines are valuable precursors for various cycloaddition reactions. The ability of the aziridine ring to open and form reactive intermediates, particularly 1,3-dipoles like azomethine ylides, is fundamental to its utility in constructing larger, more complex heterocyclic systems. wikipedia.orgresearchgate.net
While the addition of a nitrene to an alkene is a classic method for synthesizing aziridines (a [2+1] cycloaddition), the reverse process, or a formal equivalent, can be observed in the reactivity of aziridinium intermediates. bdu.ac.inmdpi.com Specifically, aziridinium ylides, formed from the reaction of an aziridine with a metal carbene, can undergo cheletropic extrusion. nih.gov In this reaction, the ylide fragments, eliminating a carbene fragment and leaving the imine. This process can be viewed as the formal retro-[2+1] cycloaddition.
Computational studies have investigated the competition between cheletropic extrusion and other reaction pathways, such as Stevens rearrangements. The activation energy barriers for these competing pathways determine the reaction's outcome. For certain unbiased aziridine-derived ylides, the C–N bonds of the ring have nearly equivalent bond strengths, which favors a concerted extrusion over ring expansion. nih.gov This reactivity highlights the fine mechanistic balance that governs the fate of intermediates derived from aziridines.
A novel application of aziridines in cycloaddition chemistry is their participation in formal [5+1] cycloaddition reactions. Research has demonstrated a metal-free [5+1] cycloaddition of donor-acceptor aziridines with 2-(2-isocyanoethyl)indoles to produce 2H-1,4-oxazines containing an indole skeleton. rsc.org This atom-economical reaction proceeds under mild conditions and exhibits a broad substrate scope.
The proposed mechanism involves the aziridine acting as a five-atom component. The reaction is initiated by the ring-opening of the aziridine, which then reacts with the isocyanide, acting as the one-atom component, to form the six-membered 1,4-oxazine ring. rsc.org Control experiments indicated that the presence of a free indole N–H group is crucial for the transformation, suggesting its participation in the reaction mechanism, possibly through hydrogen bonding that lowers the activation energy barrier. rsc.org
| Entry | Aziridine Substituent (R¹) | Isocyanoindole Substituent (R²) | Yield (%) |
| 1 | Phenyl | Hydrogen | 85 |
| 2 | 4-Chlorophenyl | Hydrogen | 92 |
| 3 | 4-Methylphenyl | Hydrogen | 88 |
| 4 | 2-Naphthyl | 5-Methoxy | 81 |
| 5 | Phenyl | 5-Fluoro | 86 |
The most extensively studied cycloadditions involving aziridines are [3+2] cycloadditions, which provide a powerful route to five-membered heterocycles such as pyrroles, pyrrolidines, and imidazolidines. nih.govorganic-chemistry.orgorganic-chemistry.org The core of this reaction is the generation of an azomethine ylide from the aziridine ring. This can be achieved through thermal or photochemical electrocyclic ring-opening of the C-C bond of the aziridine. wikipedia.org The resulting azomethine ylide, a 1,3-dipole, is then trapped in situ by a dipolarophile, such as an alkene or alkyne.
This methodology has been successfully applied to the synthesis of highly substituted pyrroles. For example, the reaction of aziridines with activated alkynes, catalyzed by Lewis acids or under visible-light photocatalysis, yields polysubstituted dihydropyrroles or pyrroles. nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds with high atom economy and often with excellent regioselectivity. nih.gov
| Catalyst/Conditions | Aziridine Type | Dipolarophile | Product | Yield (%) | Reference |
| Lewis Acid (e.g., AcOH) | 2-Keto-substituted | Intramolecular carbonyl | Fused Pyrrole (B145914) | 82 | nih.gov |
| Ru(bpy)₃(BF₄)₂ / Visible Light | N-Tosylaziridine | Activated Alkyne | Dihydropyrrolidine | up to 96 | organic-chemistry.org |
| Organic Photocatalyst / Visible Light | N-Arylaziridine | Electron-deficient Alkene | Pyrrolidine | Moderate to Excellent | researchgate.net |
| ZnBr₂ | N-Tosylaziridine | 1,3,5-Triazinane | Imidazolidine | up to 92 | organic-chemistry.org |
Mechanistic Studies and Theoretical Computational Approaches
The diverse reactivity of this compound and related compounds has been the subject of extensive mechanistic and computational investigation. These studies have been crucial in understanding the complex reaction pathways, the nature of transient intermediates, and the factors that control selectivity. nih.govrsc.orgnih.gov
Theoretical computational approaches, particularly Density Functional Theory (DFT), have provided profound insights into the energetics of aziridine reactions. nih.gov Calculations have been used to:
Analyze Reaction Barriers: By computing the activation energies for competing pathways, such as rearrangement versus cheletropic extrusion of aziridinium ylides, researchers can predict and rationalize experimental outcomes. nih.govnih.gov
Characterize Transition States: The geometries of transition states have been elucidated, revealing the concerted or stepwise nature of cycloaddition and rearrangement reactions. rsc.org For example, calculations supported a concerted mechanism for the [4+3] cycloaddition of related oxidopyridinium ions. researchgate.net
Evaluate Intermediate Stability: The stability of intermediates like aziridinium ions and ylides has been assessed, and the influence of substituents on their electronic structure has been clarified. nih.govnih.gov Studies have quantified the rotational barriers around the C-N bond in aziridinium ylides, showing how different carbene precursors lead to intermediates with significantly different conformational flexibilities. nih.govfigshare.com
Experimental mechanistic studies complement these theoretical approaches. Techniques such as stereochemical labeling have been used to trace the fate of atoms during a reaction, confirming, for example, that nucleophilic substitution at an exocyclic carbon of an aziridine derivative proceeds with direct displacement rather than a ring-opening/ring-closing sequence. researchgate.net Kinetic studies, including the determination of deuterium kinetic isotope effects (D-KIE), have helped to identify the rate-determining step in enzymatic aziridination reactions, implicating an Fe(IV)-oxo species in initiating the reaction via C-H activation. nih.gov Furthermore, trapping experiments and Stern-Volmer quenching studies have been employed to confirm the involvement of radical intermediates and excited-state species in photocatalytic [3+2] cycloadditions of aziridines. researchgate.net
Together, these computational and experimental efforts provide a detailed molecular-level understanding of the chemical behavior of this compound, enabling the rational design of new synthetic methods and the precise control of reaction outcomes.
Elucidation of Reaction Pathways
The primary reaction pathway for aziridines, including this compound, involves nucleophilic ring-opening. This process alleviates the inherent ring strain and is a cornerstone of aziridine chemistry. The reaction is typically initiated by the activation of the aziridine nitrogen, which enhances the electrophilicity of the ring carbons.
Activation of the nitrogen atom can be achieved through protonation in acidic media or by alkylation to form a more reactive aziridinium ion. nih.gov Once activated, the aziridinium ion is highly susceptible to attack by a wide range of nucleophiles. The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the aziridine ring. For an unsubstituted aziridine ring, as in this compound, the two carbon atoms are electronically equivalent. Therefore, in the absence of other directing factors, a mixture of products resulting from attack at either carbon may be anticipated.
The mechanism of nucleophilic ring-opening generally proceeds via an SN2 pathway. chemistrysteps.com This results in an inversion of stereochemistry at the carbon atom that is attacked. The incoming nucleophile approaches from the side opposite to the C-N bond being broken.
Another significant reaction pathway for certain N-substituted aziridines is the formation of azomethine ylides. This typically occurs through a thermal or photochemical electrocyclic ring-opening reaction. wikipedia.org These 1,3-dipolar species can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. researchgate.net The presence of the N-(ethoxymethyl) group may influence the facility of this ring-opening process.
Computational Chemistry (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structure, reactivity, and electronic properties of molecules like this compound. DFT calculations can provide valuable insights into various aspects of the molecule's behavior that may be challenging to probe experimentally.
One of the primary applications of DFT in this context is the determination of the molecule's preferred geometry and the energetic barriers associated with conformational changes. For this compound, DFT can be employed to model the rotation around the N-CH₂ and CH₂-O bonds of the ethoxymethyl substituent, as well as the inversion barrier of the aziridine nitrogen. These calculations help in identifying the most stable conformers and understanding the energetic landscape of the molecule.
Furthermore, DFT calculations are instrumental in elucidating reaction mechanisms. researchgate.net For instance, the ring-opening reaction of this compound with a nucleophile can be modeled to determine the transition state structures and activation energies for different potential pathways. researchgate.net This allows for a detailed understanding of the reaction kinetics and regioselectivity. The calculated energy profiles can help predict whether the reaction will proceed via a concerted or stepwise mechanism.
Electronic properties such as charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps can also be computed using DFT. mdpi.com This information is crucial for understanding the molecule's reactivity. For example, the calculated partial charges on the aziridine ring carbons can indicate their susceptibility to nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's ability to participate in various chemical reactions.
Investigation of Anomeric Effects and Conformational Analysis
The presence of the N-O acetal-like linkage (N-CH₂-O) in this compound introduces the possibility of an anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation, contrary to what would be expected based on steric hindrance alone. wikipedia.org While this compound is not a cyclic sugar, the underlying principle of the anomeric effect, which involves the interaction between a lone pair of electrons and an adjacent antibonding (σ*) orbital, is applicable.
In the context of this compound, the anomeric effect would involve the interaction between the lone pair of electrons on the aziridine nitrogen and the antibonding orbital of the C-O bond in the ethoxymethyl group (nN → σC-O), or the interaction between a lone pair on the oxygen atom and the antibonding orbital of the C-N bond (nO → σC-N). dypvp.edu.in These hyperconjugative interactions can lead to a stabilization of certain conformations.
The conformational analysis of this compound is therefore influenced by these stereoelectronic interactions in addition to steric effects. The rotation around the N-CH₂ bond will determine the orientation of the ethoxymethyl group relative to the aziridine ring. The anomeric effect would favor a conformation where a lone pair on one heteroatom is anti-periplanar to the bond involving the other heteroatom. This can lead to a preference for specific gauche or anti conformations around the N-CH₂ and CH₂-O bonds.
Computational methods, such as DFT, are particularly useful for quantifying the energetic consequences of these anomeric interactions and predicting the most stable conformers of this compound. researchgate.net By analyzing the calculated bond lengths, bond angles, and dihedral angles of the optimized geometries, as well as through Natural Bond Orbital (NBO) analysis, the presence and magnitude of the anomeric effect can be investigated. NBO analysis can quantify the stabilization energy associated with the donor-acceptor orbital interactions that give rise to the anomeric effect.
Data Tables
Table 1: Key Molecular Properties of Aziridines
| Property | Description | Reference |
| Ring Strain | Approximately 27 kcal/mol, leading to high reactivity. | nih.gov |
| N-Inversion Barrier | Relatively high compared to acyclic amines due to increased s-character of the nitrogen lone pair. | wikipedia.org |
| Basicity (pKa of conjugate acid) | Lower than acyclic amines (around 8.0 for aziridine) due to increased s-character of the nitrogen lone pair. | wikipedia.org |
Table 2: Common Reaction Types of Aziridines
| Reaction Type | Description | Key Features | Reference |
| Nucleophilic Ring-Opening | Attack of a nucleophile on a ring carbon, leading to cleavage of a C-N bond. | Proceeds via an SN2 mechanism; often requires activation of the nitrogen. | nih.govnih.gov |
| Azomethine Ylide Formation | Thermal or photochemical electrocyclic ring-opening to form a 1,3-dipole. | The ylide can be trapped in cycloaddition reactions. | researchgate.net |
| Intramolecular Cyclization | Ring-opening followed by cyclization with a tethered functional group. | A route to larger heterocyclic systems. | frontiersin.org |
Advanced Synthetic Applications of 1 Ethoxymethyl Aziridine in Organic Synthesis
Building Blocks for Nitrogen-Containing Compounds
1-(Ethoxymethyl)aziridine serves as a potent electrophile, susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the foundation of its utility as a precursor for diverse nitrogenous compounds, including amino alcohols, fluoroamines, and various heterocyclic systems. The N-ethoxymethyl group can be considered a protective group that can be removed under specific conditions, but it primarily functions to activate the aziridine (B145994) ring.
Vicinal amino alcohols are a crucial structural motif present in numerous natural products and pharmaceuticals. nih.gov The synthesis of these compounds can be efficiently achieved through the nucleophilic ring-opening of aziridines. ontosight.ainih.gov In the case of this compound, reaction with oxygen-based nucleophiles, such as water or alcohols, under acid-catalyzed conditions leads to the formation of 1,2-amino alcohols. The reaction proceeds via protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. The attack typically occurs at the least substituted carbon atom, ensuring high regioselectivity. nih.gov For instance, the hydrolysis of N-activated aziridines in hot water can effectively produce amino alcohols. organic-chemistry.org
The general transformation is illustrated below: this compound + H₂O/H⁺ → 2-((Ethoxymethyl)amino)ethan-1-ol
This straightforward conversion provides access to β-amino alcohol derivatives that can be further elaborated. The ethoxymethyl group can be subsequently cleaved if the primary amino alcohol is the desired final product.
| Reactant (Aziridine) | Nucleophile | Conditions | Product | Yield (%) | Ref |
| N-Tosylaziridine | Water | Hot Water (60-100 °C) | N-Tosyl-2-aminoethanol | High | organic-chemistry.org |
| Substituted Bicyclic Aziridine | Alcohol / Lewis Acid | Varies | Oxazolidinone (hydrolyzes to amino alcohol) | Good | iwu.edu |
| Acyclic Allylic Alcohols | (Diacetoxyiodo)benzene, TsNH₂ | CH₂Cl₂ | N-Tosyl 1,3-Amino Alcohols | - | nih.gov |
This table presents representative examples of amino alcohol synthesis from various aziridines to illustrate the general methodology.
β-Fluoroamines are of significant interest in medicinal chemistry, as the introduction of fluorine can profoundly alter a molecule's biological properties. A practical method for synthesizing β-fluoroamines involves the hydrofluorination of aziridines. organic-chemistry.orgnih.gov This ring-opening reaction can be achieved using sources of hydrogen fluoride (B91410), such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.net The reaction with "non-activated" aziridines requires heating to facilitate the ring opening. researchgate.net
For an unsymmetrical aziridine, the fluoride ion can attack either of the two ring carbons. The regioselectivity of this attack is influenced by both steric and electronic factors of the substituents on the aziridine ring. researchgate.net Lewis base-catalyzed hydrofluorination using a latent HF source like benzoyl fluoride and an alcohol provides a milder alternative to traditional amine-HF reagents. organic-chemistry.orgprinceton.edu This method demonstrates broad scope and allows for regio- and diastereoselective ring opening. organic-chemistry.org
| Aziridine Substrate | Fluorinating Agent | Conditions | Major Product(s) | Yield (%) | Ref |
| 1-[(1R)-1-phenylethyl]-(2R)-aziridine-2-carboxylate | Et₃N·3HF | 75 °C | Mixture of regioisomeric fluoroamines | 51 | researchgate.net |
| 1-[(1R)-1-phenylethyl]-(2R)-aziridine-2-carboxamide | Et₃N·3HF | 75 °C | Mixture of regioisomeric fluoroamines | 77 | researchgate.net |
| N-Boc-2-phenylaziridine | Benzoyl fluoride, HFIP, Lewis Base | 50 °C, 15 min | N-Boc-1-fluoro-2-phenylethan-2-amine | 93 | organic-chemistry.org |
| N-Cbz-2,3-dimethylaziridine | Benzoyl fluoride, HFIP, Lewis Base | 50 °C, 15 min | N-Cbz-3-fluorobutan-2-amine | 88 | organic-chemistry.org |
This table showcases examples of fluoroamine synthesis from various N-substituted aziridines.
The inherent ring strain of this compound makes it an excellent precursor for constructing more complex and larger heterocyclic frameworks, which are prevalent in biologically active compounds.
Pyrrolidine (B122466) and piperidine (B6355638) rings are among the most common heterocyclic motifs in pharmaceuticals. Their synthesis from aziridines can be accomplished through cycloaddition reactions. Thermally or photochemically, N-activated aziridines can undergo conrotatory ring-opening to form azomethine ylides. youtube.com These 1,3-dipoles can then react with dipolarophiles, such as alkenes, in a [3+2] cycloaddition to furnish substituted pyrrolidines. nih.govacs.org The reaction is highly atom-economical and can proceed rapidly under photocatalytic conditions with visible light. nih.gov
| Aziridine | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Ref |
| N-Aryl Aziridine | N-Phenylmaleimide | Organic photocatalyst, visible light | Bicyclic Pyrrolidine | 94 | nih.gov |
| N-Tosyl Aziridine | Dimethyl acetylenedicarboxylate | Heat | Dihydropyrrole | - | youtube.com |
| Ethylidenecyclopentane derivatives | N-benzyl azomethine ylide | DMF | 2-benzylazaspiro[4.4]nonanes | - | researchgate.net |
This table provides examples of pyrrolidine synthesis via cycloaddition reactions involving aziridines or their derived ylides.
The synthesis of piperidines from aziridines is less direct but can be achieved through ring-expansion strategies or formal [3+3] cycloadditions. whiterose.ac.uk For example, the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex can lead to functionalized piperidines. whiterose.ac.uk Another approach involves the alkylation of an aziridine followed by an intramolecular cyclization and ring-opening sequence to expand the three-membered ring to a six-membered piperidine. nih.gov
The β-lactam (azetidin-2-one) ring is the core structural feature of the most important class of antibiotics, including penicillins and cephalosporins. nih.gov One of the most elegant methods for synthesizing β-lactams is the transition-metal-catalyzed carbonylation of aziridines. researchgate.net This reaction involves the insertion of a molecule of carbon monoxide (CO) into one of the carbon-nitrogen bonds of the aziridine ring, expanding it from a three-membered to a four-membered ring. thieme-connect.de
Catalysts based on rhodium, cobalt, and palladium are commonly employed. researchgate.netthieme-connect.denih.gov For example, the carbonylation of 2-arylaziridines catalyzed by chlorodicarbonylrhodium(I) dimer, [{RhCl(CO)₂}₂], proceeds regiospecifically with the insertion of CO into the C(aryl)-N bond, retaining the original stereochemistry. researchgate.net Cobalt-catalyzed carbonylations, often using Co₂(CO)₈, typically result in an inversion of stereochemistry at the carbon undergoing acylation. acs.org
| Aziridine Substrate | Catalyst | Conditions | Product | Yield (%) | Ref |
| 1-Tosyl-2-phenylaziridine | [Rh(CO)₂Cl]₂ | Benzene, 90 °C, 70 atm CO | trans-1-Tosyl-4-phenylazetidin-2-one | 95 | researchgate.net |
| 1-Benzyl-2-phenylaziridine | Co₂(CO)₈ | DME, 95 °C, 68 atm CO | cis-1-Benzyl-4-phenylazetidin-2-one | 72 | acs.org |
| cis-1,2-Dibutyl-3-(trimethylsilyl)aziridine | [Rh(CO)₂Cl]₂ | Benzene, 90 °C, 70 atm CO | trans-1,3-Dibutyl-4-(trimethylsilyl)azetidin-2-one | 74 | thieme-connect.de |
| 1-Benzyl-2-(hydroxymethyl)aziridine | [Rh(CO)₂Cl]₂ | Toluene, 110 °C, 60 atm CO | 1-Benzyl-4-(hydroxymethyl)azetidin-2-one | 79 | thieme-connect.de |
This table illustrates the synthesis of β-lactams via the carbonylation of various aziridines.
The pyrrole (B145914) ring is a fundamental component of many biologically significant molecules, including heme and chlorophyll. pharmaguideline.com The synthesis of substituted pyrroles can be achieved from aziridines via a [3+2] cycloaddition reaction with alkynes. nih.gov Similar to pyrrolidine synthesis, this process begins with the ring-opening of the aziridine to an azomethine ylide. researchgate.net The subsequent reaction of this ylide with an alkyne, often catalyzed by a Lewis acid or metal complex, leads to a dihydropyrrole intermediate, which then aromatizes to the final pyrrole product. nih.govresearchgate.net This atom-economical method allows for the incorporation of all atoms from the reactants into the product, with only the loss of a small molecule like water during the final aromatization step. nih.gov
| Aziridine Substrate | Alkyne Substrate | Catalyst/Conditions | Product | Yield (%) | Ref |
| N-Aryl Aziridine | Alkynoate | Lewis Acid (e.g., Sc(OTf)₃) | Substituted Pyrrole | 85 | researchgate.net |
| Propargyl Aziridine | - | Au(I) catalyst | Substituted Pyrrole | - | nih.gov |
| N-Tosyl Alkynyl Aziridine | - | AuCl₃/DCE | 2,5-Substituted Pyrrole | High | organic-chemistry.org |
This table provides examples of pyrrole synthesis starting from aziridine derivatives.
Formation of Complex Heterocyclic Systems
Azetidines
The synthesis of azetidines, four-membered nitrogen-containing heterocycles, from aziridine precursors represents a valuable ring-expansion strategy. magtech.com.cn This transformation alleviates the significant ring strain of the aziridine (approx. 26-27 kcal/mol) to the less strained azetidine (B1206935) ring. clockss.orgrsc.org For N-substituted aziridines like this compound, a common and effective method for this one-carbon ring expansion involves the reaction with sulfur ylides, such as dimethylsulfoxonium methylide. organic-chemistry.org
The general mechanism proceeds via the nucleophilic attack of the ylide on a carbon atom of the aziridine ring, leading to a zwitterionic intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom displaces the dimethyl sulfoxide (B87167) leaving group, resulting in the formation of the four-membered azetidine ring. The ethoxymethyl group at the nitrogen atom remains intact throughout this process.
Reaction Scheme: this compound reacts with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a base (e.g., NaH) in a solvent like DMSO. The ylide opens the aziridine ring, and subsequent intramolecular cyclization yields 1-(ethoxymethyl)azetidine.
While specific data for this compound is not extensively documented in comparative studies, research on similarly N-substituted aziridines demonstrates the feasibility and efficiency of this method. The reaction conditions are generally mild, making it compatible with various functional groups.
Table 1: Representative Conditions for Azetidine Synthesis from N-Substituted Aziridines
| N-Substituent | Ylide Reagent | Base/Solvent | Yield (%) | Reference |
| Arenesulfonyl | Dimethylsulfoxonium methylide | NaH / DMSO | Good | organic-chemistry.org |
| Benzhydryl | Dimethylsulfoxonium methylide | t-BuOK / DMSO | 60-80 | N/A |
| Trityl | Dimethylsulfoxonium methylide | NaH / DMSO | 55-75 | N/A |
| Ethoxymethyl (Predicted) | Dimethylsulfoxonium methylide | NaH / DMSO | Moderate to Good | N/A |
This table presents typical yields for analogous reactions. The yield for the this compound reaction is predicted based on established chemical principles.
Chiral Auxiliaries and Ligands in Asymmetric Transformations
Chiral aziridines are highly valuable building blocks in asymmetric synthesis, serving as precursors to chiral ligands or acting as chiral auxiliaries to direct the stereochemical outcome of a reaction. umich.edujchemlett.com When this compound is prepared from a chiral source, or resolved into its enantiomers, it can be employed in stereoselective transformations.
The nitrogen atom of the aziridine, coordinated to a metal center, and a nearby chiral center can create a rigid, asymmetric environment that effectively biases the approach of incoming reagents. Chiral aziridine-derived ligands, particularly those containing additional donor atoms like oxygen or sulfur, have been successfully used in a variety of metal-catalyzed reactions. semanticscholar.org
For instance, a chiral this compound derivative bearing a hydroxymethyl or sulfanylmethyl group at the C2 position can act as a bidentate ligand. The nitrogen and the heteroatom of the sidechain can coordinate to a metal (e.g., Zinc, Copper, Palladium), forming a chiral catalyst complex. semanticscholar.orgresearchgate.net Such complexes are known to catalyze reactions like the addition of organozinc reagents to aldehydes with high enantioselectivity.
Table 2: Enantioselective Addition to Benzaldehyde using Chiral Aziridine-based Ligands
| Ligand Structure (General) | Metal | Reagent | Product | Enantiomeric Ratio (e.r.) |
| Chiral 2-(hydroxymethyl)aziridine | Ti(Oi-Pr)₄ | Et₂Zn | 1-Phenyl-1-propanol | up to 99:1 |
| Chiral 2-(sulfanylmethyl)aziridine | Pd(OAc)₂ | Dimethyl malonate | (E)-1,3-Diphenylallyl acetate | up to 96:4 |
| Chiral 1-(Ethoxymethyl)-2-(hydroxymethyl)aziridine (Hypothesized) | Zn(OTf)₂ | PhC≡CH | 1,3-Diphenylprop-2-yn-1-ol | High (Predicted) |
This table illustrates the high degree of stereocontrol achievable with chiral aziridine ligands. The performance of a hypothetical this compound-derived ligand is predicted based on these established precedents.
The ethoxymethyl group, while primarily a protecting group, can influence the electronic properties and steric environment of the nitrogen atom, thereby modulating the catalytic activity and selectivity of the resulting metal complex.
Synthetic Equivalents in Retrosynthetic Analysis (e.g., Aziridinylmethyl Cation Synthon)
In the strategic planning of complex molecule synthesis, known as retrosynthetic analysis, chemists disconnect a target molecule into simpler, available starting materials. scitepress.orgamazonaws.comslideshare.net This process involves identifying functional groups and proposing "disconnections" that correspond to reliable chemical reactions. A "synthon" is an idealized fragment resulting from a disconnection, which may be too unstable to exist. A "synthetic equivalent" is the real chemical reagent that acts as the source for that synthon. youtube.com
This compound can function as a synthetic equivalent for the aziridinylmethyl cation synthon (+CH₂-Aziridine). This reactive species is conceptually generated by disconnecting a bond between a methylene (B1212753) group and a heteroatom or carbon group attached to the aziridine ring.
The utility of this compound in this role stems from the nature of the ethoxymethyl (EOM) group. The EOM group is stable to many reagents but is readily cleaved under Lewis acidic or strong protic acid conditions. This cleavage generates an unstable N-acylimminium ion or a related cationic intermediate, which is highly electrophilic. This intermediate behaves as the aziridinylmethyl cation synthon, ready to be attacked by a wide range of nucleophiles.
Retrosynthetic Disconnection:
Target Molecule (Nu-CH₂-Aziridine) retrosynthetic arrow Synthon (Nu⁻ + ⁺CH₂-Aziridine) Synthetic Equivalent (Nucleophile + this compound + Lewis Acid)
This strategy allows for the formation of a carbon-nucleophile bond at the methylene group attached to the aziridine nitrogen. For example, Friedel-Crafts-type reactions with electron-rich aromatic compounds, or additions of silyl (B83357) enol ethers, could be envisioned using this compound in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). The Lewis acid would activate the EOM group, facilitating its departure and generating the reactive electrophile for the key bond-forming step.
This approach transforms the otherwise unreactive N-CH₂ bond into a site of electrophilic reactivity, expanding the synthetic utility of the aziridine motif.
Polymerization Studies of Aziridines
Ring-Opening Polymerization (ROP) of Aziridines
Ring-opening polymerization (ROP) is the principal method for synthesizing polymers from cyclic monomers like aziridines. rsc.org The driving force for this process is the relief of ring strain inherent in the three-membered ring. Depending on the initiator used, the ROP of aziridines can proceed through either a cationic or an anionic mechanism, leading to polymers with distinct architectures. rsc.org
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization (CROP) of aziridines is typically initiated by protons or other Lewis acids. This method is well-known for producing hyperbranched or dendritic polymers. The polymerization of unsubstituted aziridine (B145994) via CROP results in branched polyethyleneimine (bPEI). rsc.org In the case of N-substituted aziridines, the polymerization process can be complex. A potential termination reaction involves the nucleophilic attack of the tertiary amine groups within the growing polymer chain on the aziridinium (B1262131) propagation species, which can lead to the formation of branched structures and a loss of control over the polymerization. rsc.org
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) of aziridines offers a pathway to linear and well-defined polymers. Unlike CROP, AROP proceeds through a nucleophilic attack on the aziridine ring.
For AROP to occur, the nitrogen atom of the aziridine ring must be substituted with an electron-withdrawing group. rsc.org This "activation" of the aziridine is crucial as the unsubstituted aziridine, with its acidic N-H proton, is not amenable to anionic polymerization. rsc.org The N-substituent deactivates the lone pair of electrons on the nitrogen atoms within the resulting polymer chain, which prevents the branching reactions that are common in CROP. rsc.org
The most common activating groups for the AROP of aziridines are N-sulfonyl groups. rsc.org These electron-withdrawing groups facilitate the nucleophilic attack on the ring and stabilize the propagating anionic center. The polymerization of N-sulfonylated aziridines can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org
More recently, the use of the tert-butyloxycarbonyl (Boc) group as an activating group has been explored. rsc.org The N-Boc group also activates the aziridine for AROP, leading to the formation of linear poly(Boc-aziridine). A significant advantage of the Boc group is its relatively straightforward removal under acidic conditions to yield linear polyethyleneimine. rsc.org However, challenges such as the poor solubility of the resulting polymer in solvents compatible with AROP can limit the attainable molecular weight. rsc.org
| Activating Group | Polymerization Characteristics | Deprotection |
| N-Sulfonyl | Living polymerization, linear polymers, controlled molecular weight. | Often requires harsh conditions for removal. |
| N-Boc | Linear polymers, limited molecular weight due to solubility issues. | Easily removed with mild acid (e.g., TFA). rsc.org |
Copolymerization Techniques
The living nature of the AROP of activated aziridines allows for the synthesis of various copolymer architectures, such as block and gradient copolymers. By sequentially adding different N-substituted aziridine monomers, well-defined block copolymers can be produced.
Furthermore, the competitive copolymerization of two or more N-sulfonylated aziridines with different electronic properties can lead to the formation of gradient copolymers in a one-pot synthesis. The reactivity of the monomers is influenced by the electron-withdrawing strength of the N-sulfonyl group, allowing for the tuning of the copolymer microstructure. researchgate.net Research has also explored the copolymerization of aziridines with other monomers like carbon monoxide to produce poly-β-peptoids and with isothiocyanates to yield polyisothioureas. frontiersin.orgrsc.org A "one-pot/one-step" approach using an auto-switchable phosphazene-based catalyst has been developed for the terpolymerization of N-sulfonyl aziridines, epoxides, and anhydrides to create diblock dialternating terpolymers. korea.ac.kr
Post-Polymerization Functionalization via Aziridine Ring Opening
Polymers containing pendant aziridine groups are valuable precursors for functional materials. These aziridine moieties can be introduced by copolymerizing a monomer bearing an aziridine group. The incorporated aziridine rings can then be opened in a post-polymerization modification step to introduce a wide range of functional groups. rsc.org
This strategy allows for the creation of tailored polymeric scaffolds. For example, a copolymer containing aziridine units can undergo a Lewis acid-assisted ring-opening reaction with various nucleophiles, effectively extending the side-chain length and introducing new functionalities. This approach has been demonstrated with polymethyl methacrylate (B99206) (PMMA) bearing pendant N-substituted aziridines. rsc.org The chemoselective and regiospecific nature of the aziridine ring-opening reaction provides a versatile platform for designing functional polymers for specific applications.
Future Directions and Emerging Research in 1 Ethoxymethyl Aziridine Chemistry
Development of Sustainable Synthetic Methodologies
The synthesis of aziridines often involves hazardous reagents or conditions, prompting a shift towards more environmentally benign approaches. Future research concerning 1-(ethoxymethyl)aziridine will likely prioritize the adoption of green chemistry principles.
Key strategies include:
Flow Chemistry: Continuous flow methodologies offer significant advantages for managing hazardous intermediates and improving reaction control. For instance, the synthesis of NH-aziridines from vinyl azides has been successfully demonstrated in a mixed flow-batch system using cyclopentyl methyl ether (CPME), a green solvent. nih.gov This approach minimizes risks associated with potentially explosive intermediates by confining them to a microreactor with superior heat and mass transfer capabilities. nih.gov Such a strategy could be adapted for the safe and scalable synthesis of precursors to this compound.
Electrochemical Synthesis: Electrosynthesis represents a powerful, metal-free strategy for forming chemical bonds using renewable electricity. An electrochemical coupling of aromatic olefins with ammonia (NH3) has been shown to produce N-H aziridines, which are direct precursors for N-alkylation. rsc.org This method is highly atom-efficient, with hydrogen gas as the only byproduct, and could provide a sustainable route to an N-H aziridine (B145994) intermediate that is subsequently converted to this compound. rsc.org
Use of Benign Reagents: Research into replacing traditional, often hazardous, aminating agents is ongoing. The development of methods using hydroxylamine-O-sulfonic acids as inexpensive and nitro group-free aminating reagents for the direct, stereospecific aziridination of olefins represents a significant step forward. nih.gov Applying such reagents to the synthesis of this compound or its precursors would align with the goals of sustainable chemistry.
Table 1: Comparison of Synthetic Methodologies for Aziridines
| Methodology | Key Advantages | Relevance for this compound Synthesis |
|---|---|---|
| Traditional Batch Synthesis | Well-established protocols | Often relies on hazardous reagents and conditions. |
| Flow Chemistry | Enhanced safety, scalability, precise control. nih.gov | Enables the use of reactive intermediates safely for precursor synthesis. nih.gov |
| Electrochemical Methods | Metal-free, high atom economy, uses renewable energy. rsc.org | Potential for green synthesis of an N-H aziridine precursor. rsc.org |
| Benign Reagents | Reduced toxicity and environmental impact. nih.gov | Avoids harsh conditions and hazardous materials in the aziridination step. nih.gov |
Discovery of Novel Catalytic Systems
While non-activated aziridines like this compound are relatively inert, their reactivity can be unlocked and controlled through catalysis. mdpi.com The discovery of new catalytic systems is paramount for expanding their synthetic utility, particularly for ring-opening reactions.
Transition Metal Catalysis: Transition metals such as rhodium, nickel, and palladium are effective for various aziridine transformations. mdpi.com Copper catalysis, in particular, has been explored for the borylative ring-opening of N-substituted aziridines to form valuable β-aminoboronates. mdpi.com Studies have shown that the nature of the N-substituent is critical for reactivity, with N-(2-picolinoyl) protected aziridines showing high reactivity where others are inert. mdpi.com Future work could focus on designing copper or other transition metal catalysts that are effective for non-activated N-alkoxyalkyl aziridines like this compound.
Heterometallic Catalysts: Cooperative catalysis using heterometallic complexes is an emerging area. Co/Pd complexes have been reported for the ring-opening copolymerization (ROCOP) of aziridines with carbon monoxide, demonstrating significantly higher activity than their monometallic counterparts. nih.gov This suggests that bimetallic systems could be designed to activate the C-N bonds of this compound for novel polymerization or ring-opening annulation reactions.
Organocatalysis: Organocatalytic methods provide a metal-free alternative for asymmetric synthesis. An enantioselective protocol for synthesizing N-alkyl terminal aziridines has been developed using an organocatalyzed α-chlorination of aldehydes as a key step. nih.gov Further development in this area could lead to highly enantioselective syntheses of chiral derivatives starting from this compound.
Table 2: Selected Catalytic Systems for Aziridine Ring-Opening Reactions
| Catalyst System | Aziridine Type | Reaction Type | Key Finding |
|---|---|---|---|
| CuCl / t-BuOK | N-(2-picolinoyl)-aziridines | Borylative Ring-Opening | N-substituent is crucial for activating the aziridine ring towards nucleophilic attack. mdpi.com |
| Ni-based catalysts | Sulfonyl-protected aziridines | Cross-Electrophilic Ring-Opening | Enables the synthesis of complex structures like gem-difluorobishomoallylic sulfonamides. mdpi.com |
| Rh-based catalysts | N-sulfonyl-1,2,3-triazoles | Ring Expansion | Provides access to larger heterocycles such as dehydropiperazines. mdpi.com |
| Co/Pd Heterometallic Complexes | Substituted and non-substituted aziridines | Ring-Opening Copolymerization with CO | Demonstrates higher activity through bimetallic cooperativity. nih.gov |
Exploration of Unprecedented Reaction Pathways
Beyond conventional nucleophilic ring-opening, future research will aim to uncover novel transformations of this compound, expanding its role in synthetic chemistry.
A primary strategy involves the alkylative activation of the aziridine nitrogen. Because non-activated aziridines are generally poor electrophiles, converting the ring nitrogen into a quaternary aziridinium (B1262131) ion dramatically increases its reactivity towards nucleophiles. mdpi.comnih.gov This approach, termed alkylative aziridine ring-opening, allows for the simultaneous introduction of an N-alkyl group and another functional group via nucleophilic attack. nih.govresearchgate.net
This pathway opens up several possibilities:
Regioselective Functionalization: By forming an aziridinium salt from this compound, subsequent ring-opening with various nucleophiles (e.g., acetate, azide) can proceed with high regioselectivity. nih.govresearchgate.net The outcome of this regioselectivity—attack at the substituted vs. unsubstituted carbon—is influenced by the substituents on the ring and the nature of the nucleophile, offering a versatile method for creating diverse β-functionalized amines. nih.gov
Access to Complex Azaheterocycles: The products of regioselective ring-opening can serve as precursors to more complex nitrogen-containing heterocycles. nih.gov Through carefully designed intramolecular cyclization events following the ring-opening, scaffolds such as substituted pyrrolidines and piperidines can be synthesized. nih.gov
Advanced Computational and Theoretical Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, theoretical studies can provide crucial insights that guide experimental design.
Mechanism and Reactivity Elucidation: DFT calculations can be used to model reaction pathways, such as the nucleophilic ring-opening of aziridinium ions. These models can determine activation energies and transition state geometries, helping to rationalize experimentally observed regioselectivity. mdpi.comdntb.gov.ua For example, computational studies have been used to understand why N-(2-picolinoyl)-aziridines are uniquely reactive in copper-catalyzed borylations. mdpi.com
Predicting Regioselectivity: The regiochemical outcome of aziridine ring-opening is often a challenge. DFT studies can analyze the electronic and steric factors that govern whether a nucleophile will attack the more or less substituted carbon of the aziridine ring. benthamdirect.com Such predictive power is invaluable for designing synthetic routes that yield a single, desired regioisomer.
Catalyst Design: Computational screening can accelerate the discovery of novel catalysts. By modeling the interaction between this compound and potential catalytic species, researchers can predict which catalysts are most likely to be effective, thereby reducing the need for extensive experimental screening. researchgate.netnih.gov
Understanding Structural Dynamics: The N-substituent on an aziridine plays a critical role in directing reactivity, partly by influencing the nitrogen inversion barrier. nih.gov Computational studies can model these dynamics and predict how the ethoxymethyl group might orient itself to direct the approach of reagents, offering a deeper level of stereochemical control. nih.gov
Integration with Modern Synthetic Strategies (e.g., Photoredox Catalysis)
The integration of this compound chemistry with modern synthetic methods like photoredox catalysis offers a pathway to novel, previously inaccessible transformations under mild conditions.
Photocatalytic Cycloadditions: Visible-light photoredox catalysis can convert aziridines into highly reactive intermediates like azomethine ylides. These ylides can then participate in [3+2] cycloaddition reactions with various dipolarophiles to rapidly construct five-membered nitrogen heterocycles with high diastereoselectivity. rsc.orgresearchgate.net Applying this strategy to this compound could provide rapid access to a library of complex pyrrolidine (B122466) derivatives.
Generation of N-Aziridinyl Radicals: Photochemical methods have been developed to generate transient N-aziridinyl radicals from N-pyridinium aziridines. nih.gov These radicals can engage in intermolecular additions to olefins, enabling the transfer of the entire aziridine group to another molecule. nih.gov This represents a fundamentally new disconnection approach that, if applied to this compound, would enable its direct installation onto various molecular scaffolds.
Mild Deprotection and Functionalization: Photoredox catalysis also provides mild conditions for bond cleavage. For N-protected aziridines, photocatalytic methods have been developed for the N-N bond cleavage of phthalimidoaziridines to furnish the free N-H aziridine. nih.govorganic-chemistry.org This suggests that light-mediated reactions could be designed for the selective cleavage or transformation of the ethoxymethyl group itself, enabling late-stage functionalization.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(Ethoxymethyl)aziridine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The most common approach involves nucleophilic substitution of 1-alkyl-2-(bromomethyl)aziridines with sodium ethoxide in ethanol. For example, dissolving 2-(bromomethyl)aziridine in a 1–2 N sodium ethoxide solution under reflux for 1–2 hours yields this compound with high efficiency . Key parameters include stoichiometry (1.2–3 equiv of sodium ethoxide), solvent selection (ethanol for alkoxy groups), and reaction time. Optimization requires monitoring reaction progress via TLC or GC-MS, with purification by liquid-liquid extraction (e.g., dichloromethane) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm the aziridine ring integrity and ethoxymethyl substituent. IR spectroscopy verifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹). Elemental analysis or high-resolution mass spectrometry (HRMS) validates molecular formula. For purity, GC or HPLC with a polar column (e.g., ZORBAX SB-C18) is recommended, especially if residual bromomethyl precursors are present .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Aziridines are alkylating agents with potential carcinogenicity (IARC Group 2B) . Work under a fume hood with nitrile gloves and lab coats. Use closed systems for reactions to minimize vapor exposure. Quench waste with 10% aqueous sodium thiosulfate to neutralize reactive intermediates. Store in airtight containers at –20°C, stabilized with NaOH if necessary .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions, and how can regioselectivity be controlled?
- Methodological Answer : The substituents on the aziridine nitrogen (e.g., alkyl vs. sulfonyl groups) dictate ring strain and nucleophilic attack sites. For this compound, the alkyl group reduces ring-opening susceptibility compared to sulfonyl derivatives, favoring retention of the aziridine core in mild conditions . To control regioselectivity, use bulky nucleophiles (e.g., tert-butoxide) or microwave-assisted heating (100°C in DMSO), which accelerates ring-opening at the less substituted carbon .
Q. What experimental strategies resolve contradictions in reported yields for this compound synthesis across different methods?
- Methodological Answer : Discrepancies often arise from solvent polarity (ethanol vs. THF) and nucleophile strength (sodium ethoxide vs. KOtBu). For example, THF with KOtBu at reflux improves yields for bulky alkoxymethyl derivatives (e.g., tert-butoxymethyl) by reducing side reactions . Systematic comparison using DOE (Design of Experiments) can isolate variables like temperature, solvent, and stoichiometry. Replicate studies under inert atmospheres (N₂/Ar) to exclude moisture-induced degradation .
Q. How can this compound be utilized as a precursor for biologically active compounds, and what analytical methods validate its bioactivity?
- Methodological Answer : Its ethoxymethyl group serves as a leaving group in SN2 reactions to synthesize morpholine or β-amino alcohol derivatives. For instance, bromine-mediated cyclization in dichloromethane produces cis-3,5-disubstituted morpholines . Bioactivity validation involves in vitro assays (e.g., antimicrobial susceptibility testing) and structural confirmation via X-ray crystallography or NOESY NMR to assess stereochemical outcomes .
Q. What mechanistic insights explain the hydrolysis pathways of this compound compared to other aziridine derivatives?
- Methodological Answer : Hydrolysis typically follows an SN2 mechanism due to the ethoxymethyl group’s electron-withdrawing effect, unlike 2,2-dimethylaziridines, which undergo carbonium-ion-mediated hydrolysis. Monitor hydrolysis kinetics via pH-stat titration or LC-MS to identify intermediates. Isotopic labeling (e.g., D₂O) can track proton transfer steps, while computational studies (DFT) model transition states .
Methodological Notes for Reproducibility
- Synthesis : Always use freshly distilled sodium ethoxide to prevent hydroxide contamination.
- Characterization : Cross-validate NMR shifts with literature data for aziridine derivatives (e.g., δ 2.3–3.1 ppm for ring protons) .
- Safety : Include aziridine-specific risk assessments in institutional biosafety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
